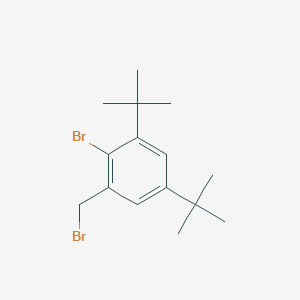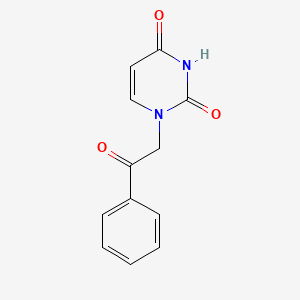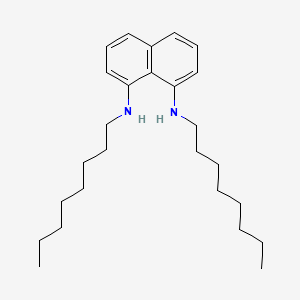![molecular formula C20H25NO B14277860 N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine CAS No. 156574-32-2](/img/structure/B14277860.png)
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine is an organic compound that features a unique structure combining an oxirane ring with a dibenzylamine moiety
Vorbereitungsmethoden
The synthesis of N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine typically involves the reaction of dibenzylamine with an appropriate epoxide. One common method involves the use of dibenzylamine and (2S,3S)-3-propyloxirane under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the opening of the oxirane ring and formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the oxirane ring, forming new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine can be compared with similar compounds such as:
N,N-Dibenzylaniline: Similar in structure but lacks the oxirane ring, resulting in different chemical reactivity and applications.
Dibenzyl (2S,3S)-1-[N-(tert-butoxycarbonyl)-D-leucyl-L-prolyl]aziridine-2,3-dicarboxylate: Contains an aziridine ring instead of an oxirane ring, leading to different biological and chemical properties.
The uniqueness of this compound lies in its combination of the dibenzylamine moiety with an oxirane ring, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
156574-32-2 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine |
InChI |
InChI=1S/C20H25NO/c1-2-9-19-20(22-19)16-21(14-17-10-5-3-6-11-17)15-18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
SRWDUGYKKYZALS-PMACEKPBSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCC1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


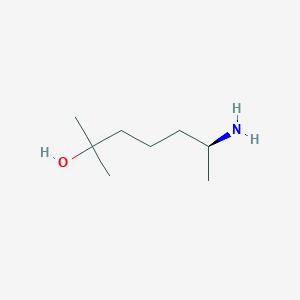
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
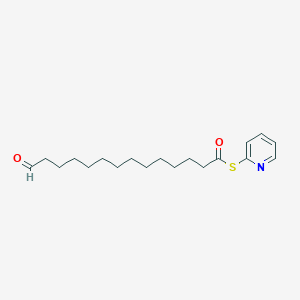
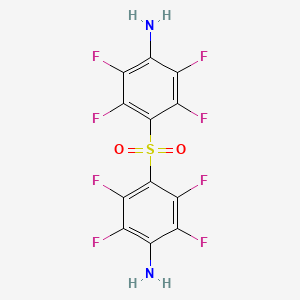
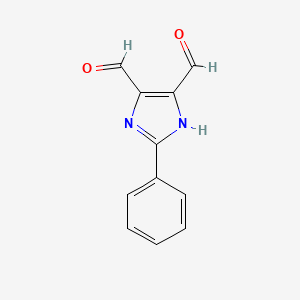
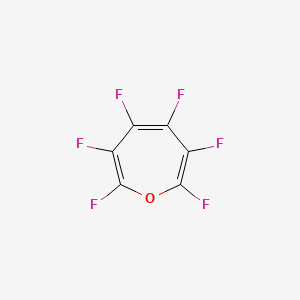
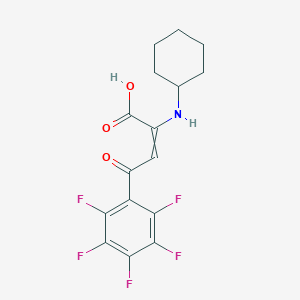
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
